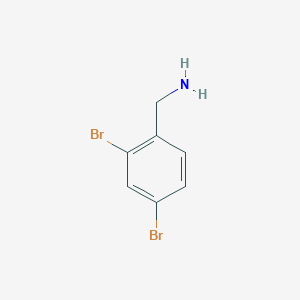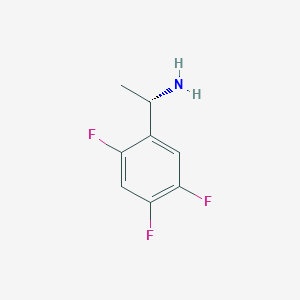
(2,4-Dibromophenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dibromophenyl)methanamine is an organic compound characterized by the presence of two bromine atoms attached to a benzene ring and an amine group attached to a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dibromophenyl)methanamine typically involves the bromination of phenylmethanamine. One common method is the direct bromination of phenylmethanamine using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and bromine concentration, are carefully monitored to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dibromophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromine atoms can be reduced to form the corresponding phenylmethanamine.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenylmethanamine.
Substitution: Various substituted phenylmethanamines depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(2,4-Dibromophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,4-Dibromophenyl)methanamine involves its interaction with specific molecular targets. The bromine atoms and amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
(3,4-Dibromophenyl)methanamine: Similar structure but with bromine atoms at the 3 and 4 positions.
(2,5-Dibromophenyl)methanamine: Bromine atoms at the 2 and 5 positions.
(2,6-Dibromophenyl)methanamine: Bromine atoms at the 2 and 6 positions.
Uniqueness
(2,4-Dibromophenyl)methanamine is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and interaction with other molecules. This positioning can lead to different biological activities and applications compared to its isomers .
Propiedades
Número CAS |
64382-94-1 |
|---|---|
Fórmula molecular |
C7H7Br2N |
Peso molecular |
264.94 g/mol |
Nombre IUPAC |
(2,4-dibromophenyl)methanamine |
InChI |
InChI=1S/C7H7Br2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 |
Clave InChI |
LDVMPLPFCNJLQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)Br)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride](/img/structure/B13602564.png)
![2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine](/img/structure/B13602565.png)
![Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13602567.png)
